2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C7H5ClFNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of chlorine, fluorine, and methyl groups on the pyridine ring, along with an aldehyde functional group, gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 3-methylpyridine to introduce the chlorine and fluorine atoms, followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 2-Chloro-5-fluoro-3-methylpyridine-4-carboxylic acid
Reduction: 2-Chloro-5-fluoro-3-methylpyridine-4-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of new drugs with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence its reactivity and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoro-3-methylpyridine
- 2-Chloro-3-methylpyridine-4-carbaldehyde
- 2-Fluoro-3-methylpyridine-4-carbaldehyde
Uniqueness
2-Chloro-5-fluoro-3-methylpyridine-4-carbaldehyde is unique due to the combination of chlorine, fluorine, and aldehyde functional groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
2-chloro-5-fluoro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c1-4-5(3-11)6(9)2-10-7(4)8/h2-3H,1H3 |
InChI Key |
XPRYHFSSUDYEQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.